molecular formula C20H20FN5O5S2 B11299919 N-(1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11299919
M. Wt: 493.5 g/mol
InChI Key: JFQPNXQHNCCSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a triazole ring

Properties

Molecular Formula

C20H20FN5O5S2

Molecular Weight

493.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20FN5O5S2/c1-25-18(10-26(33(2,28)29)15-6-3-13(21)4-7-15)23-24-20(25)32-11-19(27)22-14-5-8-16-17(9-14)31-12-30-16/h3-9H,10-12H2,1-2H3,(H,22,27)

InChI Key

JFQPNXQHNCCSHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CN(C4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves multiple steps. The key steps include the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the triazole ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the triazole ring can participate in hydrogen bonding and hydrophobic interactions, while the fluorophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole rings, triazole rings, or fluorophenyl groups. Examples include:

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.

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